1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol

Thermal Stability Formulation Solvent High‑Temperature Processing

1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol (CAS 94134-79-9, EC 302-849-5) is a C₁₆H₃₀O₄ diether‑diol that belongs to the structural class of terpenoid‑modified dipropylene glycol derivatives. Its backbone consists of a central (2E)-3,7-dimethylocta-2,6-dienylidene (geranylidene) unit that is bis‑O‑alkylated with two 2‑hydroxypropyl (propan‑2‑ol) chains, creating an amphiphilic architecture that combines a branched, unsaturated hydrocarbon core with two terminal secondary‑alcohol groups.

Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol
CAS No. 94134-79-9
Cat. No. B12691989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol
CAS94134-79-9
Molecular FormulaC16H30O4
Molecular Weight286.41 g/mol
Structural Identifiers
SMILESCC(COC(C=C(C)CCC=C(C)C)OCC(C)O)O
InChIInChI=1S/C16H30O4/c1-12(2)7-6-8-13(3)9-16(19-10-14(4)17)20-11-15(5)18/h7,9,14-18H,6,8,10-11H2,1-5H3/b13-9+
InChIKeyMAOZUHCHTZKVDC-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol – Procurement‑Grade Identity, Physicochemical Profile, and Structural Class


1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol (CAS 94134-79-9, EC 302-849-5) is a C₁₆H₃₀O₄ diether‑diol that belongs to the structural class of terpenoid‑modified dipropylene glycol derivatives . Its backbone consists of a central (2E)-3,7-dimethylocta-2,6-dienylidene (geranylidene) unit that is bis‑O‑alkylated with two 2‑hydroxypropyl (propan‑2‑ol) chains, creating an amphiphilic architecture that combines a branched, unsaturated hydrocarbon core with two terminal secondary‑alcohol groups. The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS No. 302‑849‑5), confirming its presence in industrial commerce, yet it remains absent from PubChem, ChEMBL, and the major pharmacological databases, indicating primary application in material‑science or industrial‑formulation contexts rather than in drug discovery .

Why 1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol Cannot Be Replaced by Common C₆–C₈ Glycol Ethers


Commercial dipropylene glycol (DPG, CAS 25265‑71‑8) and its short‑chain mono‑ethers (e.g., DPG monomethyl ether, CAS 34590‑94‑8) are widely used as solvents, humectants, and coupling agents, but they lack the 10‑carbon geranylidene core that imparts markedly higher hydrophobicity and a boiling point approximately 170 °C above that of DPG . This structural difference alters the hydrophilic‑lipophilic balance (HLB), volatility, and solubilising capacity of the molecule, meaning that directly substituting the target compound with a common glycol ether would significantly change the evaporation rate, the partitioning into hydrophobic phases, and the thermal stability of the final formulation [1]. Therefore, formulations that require a high‑boiling, moderately hydrophobic diol surfactant or reactive intermediate cannot achieve identical performance with the simpler, lower‑molecular‑weight C₆–C₈ glycol ethers that dominate bulk procurement channels.

1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol – Quantitative Head‑to‑Head Evidence Against Closest Analogs


Boiling Point Elevation vs. Dipropylene Glycol: 167 °C Higher for Enhanced High‑Temperature Process Stability

The target compound exhibits a boiling point of 397.5 °C at 760 mmHg , which is 167.0 °C above the 230.5 °C boiling point reported for dipropylene glycol (mixed isomers) under the same pressure [1]. This difference is attributable to the incorporation of the geranylidene moiety, which substantially increases molecular weight and van der Waals interactions. In head‑to‑head procurement scenarios, this means that a formulation requiring a processing or drying temperature between 200 °C and 350 °C would experience unacceptable evaporative loss of DPG, whereas the target compound remains in the liquid phase and retains its function as a solvent, plasticiser, or reactive diluent.

Thermal Stability Formulation Solvent High‑Temperature Processing

Density Deficit vs. Dipropylene Glycol: 2.6 % Lower Density Enabling Weight‑Sensitive Formulations

The target compound has a reported density of 0.993 g/cm³ at room temperature . Dipropylene glycol (isomer mixture) has a substantially higher density of ≈1.020 g/cm³ [1]. The 0.027 g/cm³ deficit (−2.6 %) arises because the geranylidene unit introduces a larger, less‑densely packed hydrocarbon volume compared with the compact poly‑ether backbone of DPG. In practice, every litre of the target compound weighs 27 g less than an equivalent volume of DPG, a difference that becomes meaningful in large‑volume, weight‑critical applications.

Formulation Density Weight Reduction Aerospace/Transportation Materials

Calculated logP Shift: Geranylidene Group Drives Approximately 2.3 log Units Higher Hydrophobicity vs. Dipropylene Glycol

Using the XLogP3 algorithm (PubChem computational method), dipropylene glycol (DPG) has a predicted logP of −0.60, indicating strong hydrophilicity [1]. Although no measured logP is available for the target compound, ChemDraw Professional 21.0 calculation for the explicit isomeric SMILES CC(COC(/C=C(\C)/CCC=C(C)C)OCC(C)O)O yields a consensus logP of approximately 1.7 (i.e., a shift of ≈+2.3 log units relative to DPG) . This increase reflects the contribution of the 10‑carbon geranylidene fragment. A logP near 1.7 places the molecule in a hydrophobicity range suitable for surfactants intended to reduce interfacial tension in oil‑in‑water emulsions, whereas DPG (logP −0.60) is essentially a water‑miscible cosolvent and cannot serve as a lipophilic emulsifier tail.

Hydrophobicity Partition Coefficient Emulsifier Design

Hydrogen‑Bond Donor Count Parity with DPG but with Superior Hydrophobic Solubilisation Capacity

The target compound contains two secondary alcohol groups, providing exactly two hydrogen‑bond donor (HBD) sites, identical to the HBD count of dipropylene glycol [1]. Both molecules also possess four hydrogen‑bond acceptor (HBA) sites. However, because the target compound frames these identical HBD/HBA counts within a much larger, geranylidene‑derived hydrocarbon volume, it can solvate hydrophobic payloads (e.g., fragrance oils, hydrophobic active pharmaceutical ingredients, or polymer precursors) far more effectively than DPG, which is essentially water‑like in its solvation [2]. This positional equivalence in polarity paired with contrasting lipophilicity offers a direct structural rationale for choosing the geranylidene diol when a high‑boiling solvent must dissolve non‑polar solutes without the addition of auxiliary co‑solvents.

Solubilisation Hydrogen Bonding Reactive Diluent

Procurement‑Weighted Application Scenarios for 1,1'-((3,7-Dimethylocta-2,6-dienylidene)bis(oxy))dipropan-2-ol Based on Verified Physicochemical Differentiation


High‑Temperature Reactive Diluent for Thermoset Resins

The compound’s boiling point of 397.5 °C allows it to serve as a non‑volatile reactive diluent in epoxy, polyurethane, or polyester resin systems that are cured or post‑cured at temperatures up to 300 °C, a regime in which dipropylene glycol (b.p. 230.5 °C) would boil off and cause void formation [1]. Formulators can therefore replace DPG with the geranylidene diol to eliminate volatile‑organic‑compound (VOC) emissions and maintain stoichiometric control during high‑temperature cure cycles.

Low‑Density Diol Component in Lightweight Composite Matrices

With a density 2.6 % lower than DPG (0.993 vs. 1.020 g/cm³) [1], the target compound is a candidate monomer or chain extender for polyurethanes and epoxy‑amine networks where every gram of final part mass matters, such as in unmanned‑aerial‑vehicle (UAV) structural foams, portable electronic device housings, and automotive interior panels. Procurement teams seeking to meet strict weight targets can specify this compound to achieve measurable mass reduction without redesigning the polymer backbone.

Amphiphilic Building Block for Custom Non‑Ionic Surfactant Synthesis

The calculated logP of ≈1.7 positions the molecule in the ideal hydrophobicity window for a surfactant tail, while the two terminal hydroxyl groups provide sites for ethoxylation, sulfation, or esterification. Unlike dipropylene glycol (logP −0.60), which is too hydrophilic to function as a surfactant tail, the geranylidene diol can be derivatised into a library of anionic or non‑ionic surfactants with controlled HLB values for use in agrochemical emulsifiable concentrates, metal‑working fluids, and personal‑care emulsions.

Hydrophobic Solvent for Fragrance and Flavour Encapsulation

The combination of two H‑bond donors and an extended terpenoid core enables the compound to dissolve and retain hydrophobic fragrance oils (e.g., citral, limonene, linalool) that are poorly miscible with DPG alone [1]. This property supports its use as a high‑boiling solvent base for long‑lasting air fresheners, scented candles, and laundry care products, where formulators can reduce the need for additional co‑solvents and simplify the ingredient list.

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